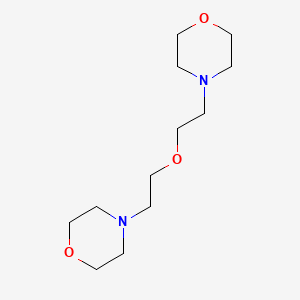

Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-

Cat. No. B1329553

Key on ui cas rn:

6425-39-4

M. Wt: 244.33 g/mol

InChI Key: ZMSQJSMSLXVTKN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07405327B2

Procedure details

The pressure was set to a constant 16 bar absolute, the fresh gas flow was set to a constant 300 standard l/h of hydrogen and the circulating gas was set to a constant approx. 300 pressure liters/(lcat·h). Ammonia and diethylene glycol were vaporized separately and preheated diethylene glycol was then introduced into the hot circulating gas stream, after which hot ammonia was fed into the reactor via a pressurized gas pump. The laden circulating gas stream was reacted isothermally at 210° C. (+/−2° C.) and 16 bar over the catalyst in the tube reactor. The synthesis was carried out at a space velocity over the catalyst of 0.30 lalcohol/lcat·h, a molar ratio of ammonia/alcohol of 3:1 and an amount of fresh gas/H2 of 300 standard liters/lcat·h. 90% of the alcohol was reacted in the reaction end a selectivity of 50% based on the diol used was achieved. The product was condensed in a pressure gas separator and collected for purification by distillation.

[Compound]

Name

ammonia alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

300

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

diol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[H][H].[NH3:3].[CH2:4](O)[CH2:5][O:6][CH2:7][CH2:8]O>>[O:6]1[CH2:5][CH2:4][N:3]([CH2:4][CH2:5][O:6][CH2:7][CH2:8][N:3]2[CH2:4][CH2:5][O:6][CH2:7][CH2:8]2)[CH2:8][CH2:7]1

|

Inputs

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Four

[Compound]

|

Name

|

ammonia alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

300

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

diol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(COCCO)O

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(COCCO)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was then introduced into the

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was reacted isothermally at 210° C. (+/−2° C.) and 16 bar over the catalyst in the tube reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed in a pressure gas separator

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

collected for purification by distillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

O1CCN(CC1)CCOCCN1CCOCC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |